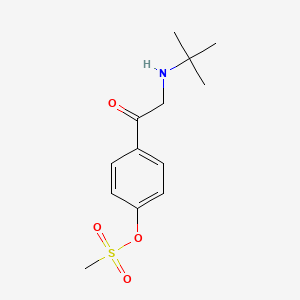![molecular formula C12H10Cl2N2O2 B12632676 1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid CAS No. 1035224-58-8](/img/structure/B12632676.png)
1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
The synthesis of 1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and 5-methylpyrazole.
Reaction Conditions: The reaction between 3,4-dichlorobenzyl chloride and 5-methylpyrazole is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where the dichlorophenyl group can be replaced with other substituents using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts, depending on the specific reaction being performed.
Aplicaciones Científicas De Investigación
1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound finds applications in the development of new materials, agrochemicals, and pharmaceuticals, contributing to advancements in these fields.
Mecanismo De Acción
The mechanism of action of 1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-[(3,4-Dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3,5-Dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid: This compound shares a similar dichlorophenyl group but differs in the heterocyclic ring structure.
Amino-pyrazoles: These compounds have an amino group attached to the pyrazole ring, offering different biological and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological activities.
Propiedades
Número CAS |
1035224-58-8 |
|---|---|
Fórmula molecular |
C12H10Cl2N2O2 |
Peso molecular |
285.12 g/mol |
Nombre IUPAC |
1-[(3,4-dichlorophenyl)methyl]-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2N2O2/c1-7-9(12(17)18)5-15-16(7)6-8-2-3-10(13)11(14)4-8/h2-5H,6H2,1H3,(H,17,18) |
Clave InChI |
VRCMSWMCPFGTDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=NN1CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


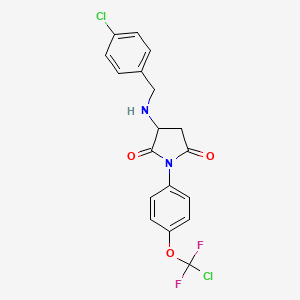
![N-[3-Cyclohexyl-2-(3-nitrophenyl)prop-2-en-1-yl]benzamide](/img/structure/B12632603.png)
![3-(2-chloro-6-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12632605.png)
![6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid](/img/structure/B12632611.png)
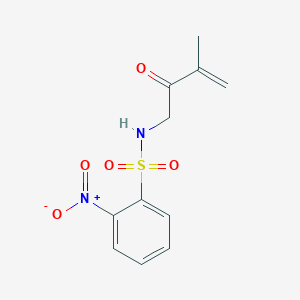
![1-Naphthalenol, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-phenyl-](/img/structure/B12632625.png)
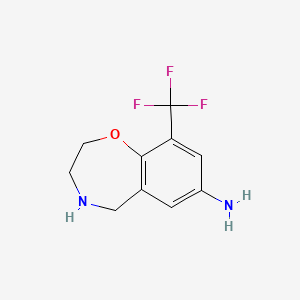
![1-[(4-Methoxyphenyl)methoxy]-3-methylbutan-2-one](/img/structure/B12632634.png)
![Phenol, 4-[2-(bromomethyl)-4-thiazolyl]-, 1-acetate](/img/structure/B12632635.png)
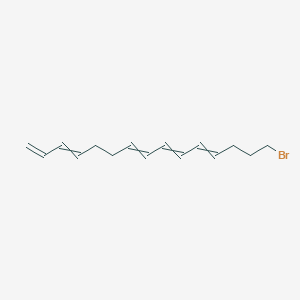
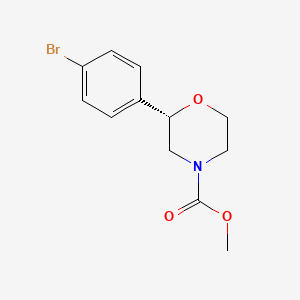
![Ethanone, 2,2,2-trifluoro-1-[9-(phenylmethyl)-1,9-diazaspiro[5.5]undec-1-yl]-](/img/structure/B12632669.png)
![N-[3-(dimethylamino)propyl]-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12632672.png)
